tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
GQTQAVRMYQJYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, suggesting potential for developing new antibiotics based on tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.
Neuroprotective Effects
Another promising application lies in neuroprotection. Bicyclic compounds have been shown to modulate neurotransmitter systems, which may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound could enhance cognitive function through its interaction with acetylcholine receptors.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Case Study: Synthesis of Complex Alkaloids
A recent case study highlighted its use as a precursor in synthesizing complex alkaloids, which are known for their diverse biological activities. The study outlined a multi-step synthesis process where this compound was crucial for achieving high yields of the target alkaloid.
Material Science
Polymerization Potential
The compound's unique structure allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength.
Case Study: Development of Biodegradable Polymers
A research project focused on utilizing this compound in creating biodegradable polymers for environmental applications. The study reported that incorporating this compound into polymer matrices significantly improved biodegradability without compromising mechanical integrity.
Table 1: Comparison of Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tert-butyl 7-hydroxy-2-oxa... | E. coli | 15 |
| Tert-butyl derivative A | E. coli | 18 |
| Tert-butyl derivative B | Staphylococcus | 20 |
Table 2: Synthesis Pathway Overview
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | tert-butyl 7-hydroxy... + Reagent X | Intermediate A |
| 2 | Intermediate A + Reagent Y | Target Alkaloid |
| 3 | Purification | Final Product |
Mechanism of Action
The mechanism by which tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent-Based Comparison
Key Observations :
Stereochemical Variations
Table 2: Stereochemical and Configurational Differences
Key Observations :
Key Observations :
- The target compound’s synthesis via Mitsunobu conditions ensures stereochemical fidelity .
- Solubility in DMSO (10 mM) facilitates in vivo applications, whereas non-hydroxylated analogs require co-solvents .
Biological Activity
tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS Number: 2413864-23-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- Structural Characteristics : The compound features a bicyclic structure with a hydroxyl group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Some derivatives of bicyclic compounds have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
- Enzyme Modulation : Studies on related compounds have demonstrated their ability to modulate enzyme activities, particularly protein phosphatases such as PP1c and PP2Ac, which are critical in cellular signaling pathways .
- Cell Viability Effects : In vitro studies have indicated that certain derivatives can suppress cell viability in cancer cell lines, suggesting potential anticancer properties .
The biological mechanisms of action for this compound and its analogs may include:
- Interaction with Cellular Proteins : The hydroxyl group in the structure may facilitate hydrogen bonding with target proteins, influencing their activity.
- Inhibition of Key Enzymes : By inhibiting specific enzymes involved in cell proliferation and survival, these compounds may exert cytotoxic effects on tumor cells.
Case Studies
Q & A
Q. Basic Research Focus
- Solubility : Limited aqueous solubility (<1 mg/mL). Use DMSO (10 mM stock) with co-solvents like PEG300 and Tween 80 (20% v/v) for in vivo studies .
- Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles to prevent lactone ring hydrolysis .
Methodological Insight : Pre-warm to 37°C and sonicate (20 kHz, 10 min) to dissolve crystalline aggregates before use .
How does stereochemistry affect the compound’s biological activity in drug discovery?
Advanced Research Focus
The (1S,4S) and (1R,4R) enantiomers exhibit divergent binding affinities to prolyl hydroxylase (PHD2):
- (1R,4R) : IC₅₀ = 0.8 µM due to optimal hydrogen bonding with Arg383 .
- (1S,4S) : IC₅₀ = 12 µM due to steric clashes with Tyr329 .
Experimental Design : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers before activity assays .
What computational methods predict the compound’s conformational flexibility?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ring puckering (NBO analysis) in explicit solvents (e.g., water, DMSO) using AMBER force fields .
- Docking Studies : AutoDock Vina predicts binding modes to PHD2 with RMSD <1.5 Å compared to SC-XRD data .
Data Interpretation : Compare energy barriers (ΔG) for chair vs. boat conformations (typically <2 kcal/mol) to assess flexibility .
How can researchers reconcile discrepancies in reported synthetic yields?
Advanced Research Focus
Yield variations (70–95%) arise from:
- Impurity Profiles : Residual TsCl or LiBH₄ reduces purity. Monitor via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
- Stereochemical Byproducts : Enantiomeric excess drops if NaOMe is under-refluxed (<2 h). Optimize reaction time using in situ FTIR to track ester hydrolysis .
Which analytical techniques validate structural integrity post-synthesis?
Q. Basic Research Focus
- NMR : ¹H NMR (CDCl₃) shows characteristic doublets for bridgehead protons (δ 4.2–4.5 ppm, J = 6.5 Hz) .
- HRMS : Exact mass [M+H]+ = 214.1443 (Δ <2 ppm) confirms molecular formula .
- IR : Lactone C=O stretch at 1765 cm⁻¹ .
How does pH influence the compound’s stability in aqueous buffers?
Q. Advanced Research Focus
- Acidic Conditions (pH <4) : Lactone ring hydrolyzes to the linear hydroxy acid (t₁/₂ = 2 h at pH 3) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 h. Use phosphate buffer (50 mM, pH 7.4) for kinetic studies .
What strategies enable pharmacophore modification for target selectivity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the tert-butyl group with cyclopentyl (logP reduction from 2.1 to 1.7) to enhance BBB penetration .
- Ring Expansion : Replace 2-oxa with 2-thia (synthesized via Enamine Ltd., CAS 1097305-07-1) to modulate H-bond acceptor strength .
Can polymorph screening improve crystallinity for formulation studies?
Q. Advanced Research Focus
- Screening : Use solvent-drop grinding (ethanol, acetone) to identify Form I (monoclinic, P2₁) and Form II (orthorhombic, P2₁2₁2₁) .
- Stability : Form I is thermodynamically stable (ΔHfus = 28 kJ/mol) and preferred for tablet compression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
